1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Overview
Description
SIRT1 Activator. Suppresses NF-κB-dependent induction of TNF-α by LPS (IC70 = 60 μM, THP-1 cells). Upregulates PPARδ-mediated transcription in ECs.
Sirtuin 1 (SIRT1) is an evolutionarily conserved NAD-dependent protein deacetylase that has been implicated in cell metabolism, differentiation, stress and DNA damage response, and the control of multidrug resistance in cancer. SIRT1 alters gene expression by deacetylating nuclear histones, NF-κB, p53, and FOXO transcription factors. CAY10602 was derived from high throughput screening for compounds that increase SIRT1-mediated deacetylation of a SIRT1-specific substrate. Functional assays show that CAY10602 dose-dependently suppresses the NF-κB-dependent induction of TNF-α by lipopolysaccharide in THP-1 cells, with approximately 75% inhibition achieved at 60 μM, without cytotoxicity. CAY10602 is at least 10 times more potent as a suppressor of TNF-α release than resveratrol. The effects of CAY10602 in other cellular processes remain to be determined.
CAY10602 is a SIRT1 activator. CAY10602 was derived from high throughput screening for compounds that increase SIRT1-mediated deacetylation of a SIRT1-specific substrate.
Scientific Research Applications
Antimicrobial Activity
Sulphur-substituted pyrrolo[3, 4-b]quinolines, similar in structure to 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, have shown potential in antimicrobial applications. For instance, the weak antimicrobial activity of 9-thioxo-pyrroloquinoline substrate against certain Gram-positive pathogens is significantly enhanced when complexed with amines and the presence of a 6-fluoro atom in the quinoline moiety. Such enhancements indicate the potential utility of these compounds in developing new antimicrobial agents (Es, Staskun, & Vuuren, 2005).
Synthesis and Chemistry
In the field of organic chemistry, these compounds are notable for their versatility in synthesis. They are used to obtain a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives. This adaptability is crucial for exploring new compounds and their potential applications in various scientific domains (Didenko et al., 2015).
Optical Properties
The optical properties of derivatives of pyrrolo[2,3-b]quinoxaline are a significant area of research. Studies have indicated that these compounds exhibit positive solvatochromism and undergo conformational changes depending on the solvent polarity. Such properties are essential for potential applications in materials science, particularly in the development of new dyes and pigments (Goszczycki et al., 2021).
Pharmacological Potential
Research has also explored the pharmacological applications of quinoxaline derivatives. For example, studies have shown that certain sulfamoylphenylcarbamoylquinoxaline derivatives have anti-inflammatory, analgesic, and antitumor properties. This suggests that quinoxaline derivatives could be developed into new therapeutic agents (Farrag et al., 2011).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVFDHRYKBBPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365601 | |
Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
CAS RN |
374922-43-7 | |
Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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